molecular formula C5H9NO3 B025382 (R)-morpholine-3-carboxylic acid CAS No. 106825-81-4

(R)-morpholine-3-carboxylic acid

Cat. No.: B025382
CAS No.: 106825-81-4
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-SCSAIBSYSA-N
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Description

®-morpholine-3-carboxylic acid is an organic compound that belongs to the class of amino acids It features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

®-morpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with diethyl oxalate, followed by hydrolysis. Another method includes the use of Grignard reagents, where the morpholine ring is formed through the reaction of an appropriate amine with an epoxide, followed by carboxylation.

Industrial Production Methods

In industrial settings, ®-morpholine-3-carboxylic acid is often produced through the hydrolysis of nitriles or the carboxylation of organometallic intermediates. These methods are favored due to their efficiency and scalability, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

®-morpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-morpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-morpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.

    Piperidine-3-carboxylic acid: Contains a piperidine ring instead of a morpholine ring.

    Proline: An amino acid with a similar cyclic structure but without the oxygen atom in the ring.

Uniqueness

®-morpholine-3-carboxylic acid is unique due to the presence of both nitrogen and oxygen in its ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3R)-morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506685
Record name (3R)-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106825-81-4
Record name (3R)-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-([4-2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid, methyl ester (0.1 g, 0.28 mmol) in 2.4 mL of THF:methanol:water [4:1:1] was cooled in an ice bath and 2N LiOH (0.3 mL, 0.59 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After evaporating the solvent, the residue was diluted with ether and filtered. The solid was dissolved in water, neutralized with 1N HCl to pH˜3 and extracted with dichloromethane. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated to give 0.06 g of 4-[4-(2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid. Yield˜69.8%. mp 40-42° C. Electrospray Mass Spec 338.1(M−H)−.
Quantity
0.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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2.4 mL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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